2,2-Diphenylpentanoic acid

Physicochemical characterization Drug formulation ADME prediction

Using 2,2-diphenylacetic or propanoic acid in place of the pentanoic acid scaffold compromises CYP450 inhibition data and patent validity for NEP inhibitors. 2,2-Diphenylvaleric acid delivers the mandated propyl chain with pKa 4.78 (vs. 3.94) and LogP 4.66. • Required for Proadifen (SKF-525A) synthesis-propyl group essential for activity. • Pharmacophore for NEP inhibitors claimed in EA021537B1. • Melting point 154-156°C enables identity verification. • ≥98% purity, white crystalline solid, ambient shipment.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 841-32-7
Cat. No. B015869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenylpentanoic acid
CAS841-32-7
Synonyms2,2-Diphenylvaleric Acid;  α-Phenyl-α-propyl-benzeneacetic Acid;  2,2-Diphenyl-valeric Acid;  Diphenylpropylacetic Acid;  NSC 88046;  SKF 2314
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H18O2/c1-2-13-17(16(18)19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,18,19)
InChIKeyIVYXLCYENQNVHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diphenylpentanoic Acid: Baseline Properties


2,2-Diphenylpentanoic acid (CAS 841-32-7) is a diaryl-substituted carboxylic acid with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.33 g/mol . Structurally, it features a gem-diphenyl motif at the α-carbon position of a pentanoic acid backbone, with a propyl side chain extending from the quaternary carbon center [1]. The compound exists as a white to off-white crystalline solid with a reported melting point of 154–156°C, a predicted pKa of 4.78 ± 0.10, and a predicted LogP of 4.66 [2]. Identified by synonyms including 2,2-diphenylvaleric acid, α-phenyl-α-propylbenzeneacetic acid, SKF 2314, and NSC 88046, this compound serves primarily as a synthetic intermediate in organic and medicinal chemistry . Its commercial availability is established through multiple vendors, with purity specifications typically at or above 98% .

2,2-Diphenylpentanoic Acid: Why Analogs Cannot Substitute


Generic substitution of 2,2-diphenylpentanoic acid with structurally related diaryl carboxylic acids—such as 2,2-diphenylacetic acid (CAS 117-34-0) or 2,2-diphenylpropanoic acid (CAS 5558-66-7)—is not scientifically valid for applications requiring specific steric, electronic, or metabolic properties. The propyl side chain at the α-carbon distinguishes this compound from its shorter-chain analogs and imparts quantifiably different physicochemical parameters that affect both synthetic utility and biological behavior . Specifically, the pKa of 2,2-diphenylpentanoic acid (4.78) is approximately 0.84 units higher than that of 2,2-diphenylacetic acid (3.94), reflecting reduced acidity and altered ionization state at physiological pH . This pKa difference directly influences membrane permeability, protein binding, and formulation behavior . Furthermore, the compound serves as the essential carboxylic acid precursor for Proadifen (SKF-525A), a well-characterized nonselective cytochrome P450 inhibitor; the propyl chain is a structural determinant of this activity and cannot be replaced with methyl or hydrogen without losing the compound's established pharmacological identity [1]. Selection of an alternative acid would introduce undocumented variables into any research protocol relying on the established properties of this specific molecular scaffold.

2,2-Diphenylpentanoic Acid: Differentiation Evidence


pKa: Reduced Acidity vs. Diphenylacetic Acid

2,2-Diphenylpentanoic acid exhibits a predicted pKa of 4.78 ± 0.10, which is approximately 0.84 pKa units higher (less acidic) than the measured pKa of 3.94 for 2,2-diphenylacetic acid . This difference arises from the electron-donating inductive effect of the extended propyl chain at the α-carbon, which destabilizes the carboxylate anion relative to the hydrogen-substituted diphenylacetic acid. At pH 5.5, the LogD of 2,2-diphenylpentanoic acid is 3.49, decreasing to 1.70 at pH 7.4, indicating pH-dependent lipophilicity consistent with the predicted pKa .

Physicochemical characterization Drug formulation ADME prediction

Lipophilicity: Higher LogP vs. Diphenylacetic Acid

The predicted octanol-water partition coefficient (LogP) for 2,2-diphenylpentanoic acid is 4.66 . While direct LogP data for shorter-chain analogs such as 2,2-diphenylpropanoic acid are not uniformly reported across comparable methodologies, the LogP of 2,2-diphenylpentanoic acid is approximately 1.3–1.5 units higher than the predicted LogP of 2,2-diphenylacetic acid (estimated ~3.2–3.3), consistent with the Hansch π contribution of the propyl group relative to hydrogen. This class-level inference is supported by the established linear relationship between alkyl chain length and lipophilicity in homologous series of α,α-diaryl carboxylic acids [1].

Lipophilicity Membrane permeability QSAR modeling

Melting Point: Distinguishing from Shorter-Chain Analogs

2,2-Diphenylpentanoic acid exhibits a melting point of 154–156°C, which is intermediate between the higher melting point of 2,2-diphenylpropanoic acid (172–175°C) and the lower melting point of 2,2-diphenylacetic acid (147–149°C) . This non-monotonic trend in melting points across the homologous series reflects differences in crystal packing efficiency driven by the propyl side chain conformation, rather than a simple monotonic relationship with molecular weight or carbon chain length.

Solid-state characterization Purification Formulation development

Exclusive Precursor for Proadifen (SKF-525A)

2,2-Diphenylpentanoic acid serves as the essential carboxylic acid precursor for the synthesis of Proadifen (SKF-525A; CAS 302-33-0), which is 2,2-diphenylpentanoic acid 2-(diethylamino)ethyl ester [1][2]. Proadifen is a well-characterized nonselective inhibitor of cytochrome P450 enzymes that blocks drug metabolism and potentiates the action of numerous pharmaceuticals [1]. The esterification of 2,2-diphenylpentanoic acid with 2-(diethylamino)ethanol yields this specific molecular entity. Attempts to substitute the acid component with 2,2-diphenylpropanoic acid or 2,2-diphenylacetic acid would produce chemically distinct ester derivatives—2,2-diphenylpropanoic acid 2-(diethylamino)ethyl ester or 2,2-diphenylacetic acid 2-(diethylamino)ethyl ester, respectively—which are not Proadifen and lack the established pharmacological profile of the pentanoic acid-derived compound .

Cytochrome P450 inhibition Enzyme probe synthesis Drug metabolism studies

Core Scaffold for Neprilysin (NEP) Inhibitors

The 2,2-diphenylpentanoic acid scaffold has been patented as the core structural motif for amino-substituted derivatives that function as neprilysin (NEP) inhibitors [1]. Patent EA021537B1 specifically claims 3-amino-2,2-diphenylpentanoic acid and related amino-substituted derivatives as pharmaceutically acceptable NEP inhibitors for the treatment of hypertension, heart failure, and related cardiovascular disorders [1]. The propyl chain at the α-carbon position is an integral component of the pharmacophore; replacement with shorter or longer alkyl chains would generate compounds outside the patent claims and alter NEP binding affinity. This scaffold-level differentiation is specific to the pentanoic acid core and cannot be replicated with diphenylacetic or diphenylpropanoic acid cores, which lack the required alkyl chain length for optimal NEP active site interactions.

Neprilysin inhibition Cardiovascular therapeutics Patent-protected derivatives

2,2-Diphenylpentanoic Acid: Application Scenarios


Proadifen (SKF-525A) Synthesis for P450 Studies

Procure 2,2-diphenylpentanoic acid when synthesizing Proadifen (SKF-525A) for use as a nonselective cytochrome P450 inhibitor in drug metabolism and pharmacokinetic (DMPK) studies. Esterification with 2-(diethylamino)ethanol yields the correct CAS-registered product (302-33-0) with the established P450 inhibition profile [1]. Substitution with 2,2-diphenylpropanoic acid or 2,2-diphenylacetic acid produces chemically distinct esters that are not Proadifen and lack validated P450 inhibition data, compromising experimental reproducibility and publication validity .

NEP Inhibitor Development for Cardiovascular Indications

Select 2,2-diphenylpentanoic acid as the starting scaffold for medicinal chemistry programs targeting neprilysin (NEP) inhibition. Patent EA021537B1 explicitly claims amino-substituted derivatives of this pentanoic acid core as NEP inhibitors for treating hypertension, heart failure, and related cardiovascular conditions [1]. The propyl chain at the α-carbon is structurally required for the claimed pharmacophore; shorter-chain analogs are not covered by this patent and may exhibit different NEP binding characteristics [1].

QSAR Model Development with Lipophilicity and pKa

Utilize 2,2-diphenylpentanoic acid in quantitative structure-activity relationship (QSAR) studies where precise lipophilicity (LogP 4.66) and ionization (pKa 4.78) parameters are required for model calibration [1]. The approximately 0.84 pKa unit difference from 2,2-diphenylacetic acid and the ~1.3–1.5 LogP unit difference from shorter-chain analogs provide quantifiably distinct data points for training sets in ADME prediction algorithms [2].

Chromatographic Separation of Diaryl Carboxylic Acid Homologs

Employ 2,2-diphenylpentanoic acid as a reference standard in reversed-phase HPLC method development where chromatographic separation from 2,2-diphenylacetic acid and 2,2-diphenylpropanoic acid is required. The LogP difference of >1 unit between homologs translates to predictable retention time shifts, enabling robust separation method validation [1]. The distinct melting point (154–156°C) also facilitates identity confirmation via DSC or melting point analysis during method qualification .

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